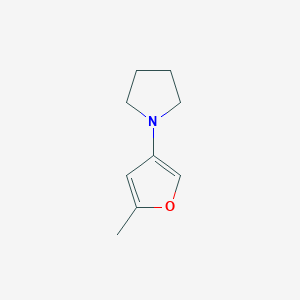
1-(5-Methylfuran-3-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H15NO. Its molecular weight is approximately 165.23 g/mol . This compound features a pyrrolidine ring fused with a furan moiety, resulting in an intriguing structure.
Vorbereitungsmethoden
Synthesis Routes
Several synthetic methods exist for preparing 1-(5-Methylfuran-3-yl)pyrrolidine. Here are a couple of common approaches:
-
Cyclization Reaction:
- One method involves cyclizing a suitable precursor containing both the furan and pyrrolidine moieties. For example, a furan aldehyde or ketone can react with a primary amine (e.g., methylamine) under acidic conditions to form the desired pyrrolidine-furan ring system.
- The reaction typically occurs at elevated temperatures and may require a catalyst.
-
Ring-Closing Metathesis (RCM):
- RCM is a powerful method for constructing cyclic compounds. In this case, a diene containing the furan and pyrrolidine functionalities undergoes metathesis to form the target compound.
- Grubbs-type catalysts are commonly employed for RCM reactions.
Industrial Production
While industrial-scale production methods may vary, the above synthetic routes serve as starting points for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(5-Methylfuran-3-yl)pyrrolidine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Reduction of the furan ring or the pyrrolidine ring can yield different products.
Substitution: Nucleophilic substitution reactions may occur at the furan or pyrrolidine positions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these transformations.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylfuran-3-yl)pyrrolidine finds applications in:
Organic Synthesis: As a versatile building block, it contributes to the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Flavor and Fragrance Industry: The furan ring imparts unique aromatic properties.
Wirkmechanismus
The exact mechanism by which 1-(5-Methylfuran-3-yl)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets, modulate pathways, or exhibit biological activity.
Vergleich Mit ähnlichen Verbindungen
While 1-(5-Methylfuran-3-yl)pyrrolidine is distinctive due to its furan-pyrrolidine fusion, similar compounds include:
- Pyrrolidine derivatives with other heterocyclic rings.
- Furan-containing compounds with different substituents.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(5-methylfuran-3-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-8-6-9(7-11-8)10-4-2-3-5-10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
GEJJRNKPOSJCFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CO1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


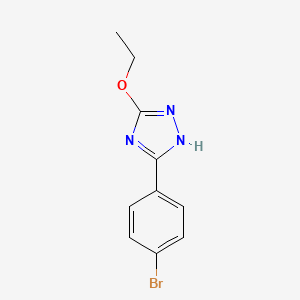
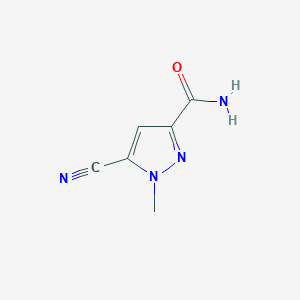

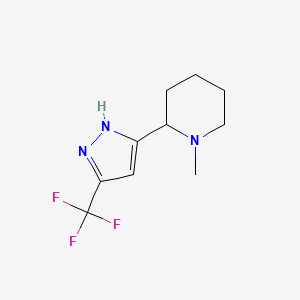
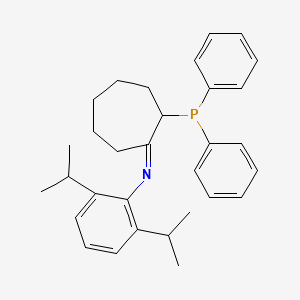
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
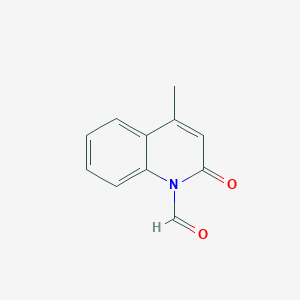
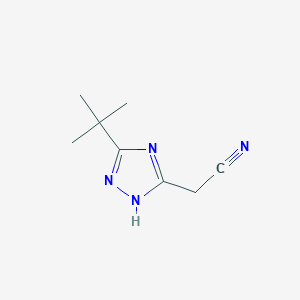
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
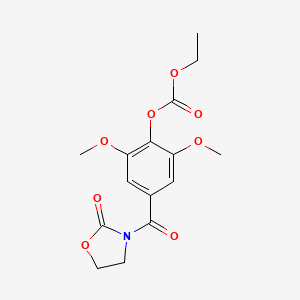
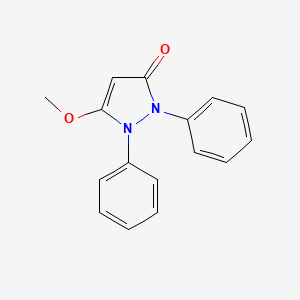
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
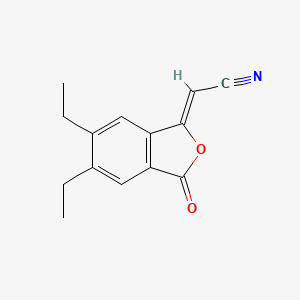
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
